4-Azanylbutanoic acid
Overview
Description
4-Azanylbutanoic acid, also known as gamma-aminobutyric acid (GABA), is a naturally occurring neurotransmitter with central nervous system (CNS) inhibitory activity . It has a molecular formula of C4H9NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms . The molecular weight is approximately 103.12 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the specific conditions and reactants . It can participate in acid-base reactions, precipitation reactions, or oxidation-reduction reactions .
Scientific Research Applications
Environmental and Agricultural Applications
- Herbicide Research: Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, focus on its toxicology, mutagenicity, and environmental impact, indicating significant research interest in the environmental fate and behavior of similar compounds. This could suggest potential areas of study for 4-Azanylbutanoic acid in terms of environmental safety and impact assessment Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity: A Scientometric Review Potential Impact of the Herbicide 2,4-Dichlorophenoxyacetic Acid on Human and Ecosystems.
Biotechnological Applications
- Laccases for Environmental Remediation: Laccases have been studied for their ability to oxidize phenolic and non-phenolic lignin-related compounds as well as environmental pollutants, suggesting that compounds like this compound could be relevant in the development of bioremediation processes Industrial and Biotechnological Applications of Laccases: A Review.
Nanomaterials in Environmental Remediation
- Use of Nanomaterials: Nanomaterials are being explored for the removal of pollutants from water and soil, indicating a research interest in innovative materials and methods for environmental cleanup. This suggests potential research applications for this compound in the development or modification of nanomaterials aimed at pollution control A Review on Nanomaterials for Environmental Remediation.
Analytical and Pharmacological Studies
- Pharmacological Properties: There's a focus on the pharmacological properties of compounds with antioxidant activities, which may indicate an area of interest for exploring the bioactive potential of this compound in medical and pharmaceutical research Chlorogenic Acid (CGA): A Pharmacological Review and Call for Further Research.
Mechanism of Action
Future Directions
The future directions for the study and application of 4-Azanylbutanoic acid are vast and promising. It has potential applications in the pharmaceutical industry, particularly in the development of treatments for neurological disorders . Moreover, ongoing research is exploring its potential uses in other areas of medicine and science .
properties
IUPAC Name |
4-(15N)azanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746147 | |
Record name | 4-(~15~N)Aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58485-43-1 | |
Record name | 4-(~15~N)Aminobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58485-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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